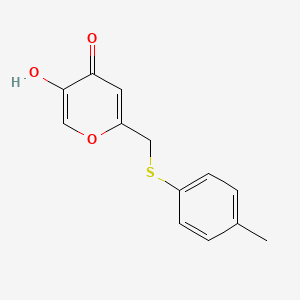

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

説明

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C13H12O3S

- Molar Mass : 248.3 g/mol

- CAS Number : 204503-12-8

The structure features a pyranone ring with a hydroxyl group and a p-tolylthio group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes:

- Formation of the pyranone core.

- Introduction of the p-tolylthio group via nucleophilic substitution.

- Hydroxylation at the 5-position.

Anticancer Properties

Research indicates that derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one exhibit significant anticancer activity, particularly against glioma cells. A study synthesized several derivatives and evaluated their effects on human glioma cell lines (HT1080 and U87) .

Key Findings :

- Compound 4a , a derivative, demonstrated an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells.

- It showed an 86.3% inhibitory rate on the intracellular production of D-2-hydroxyglutarate (D-2HG), a metabolite associated with glioma progression.

These findings suggest that compounds like this compound may act as effective d-2HG scavengers, inhibiting tumor cell proliferation and migration.

Tyrosinase Inhibition and Antioxidant Activity

Another aspect of biological activity is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents and treatments for hyperpigmentation .

Research Insights :

- Studies have shown that derivatives similar to this compound possess both tyrosinase inhibitory and antioxidant properties , suggesting potential applications in dermatological formulations.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of D-2HG Production : By targeting mutant IDH1 enzymes, which are responsible for elevated D-2HG levels in gliomas.

- Radical Scavenging Activity : The presence of hydroxyl groups may facilitate radical scavenging, contributing to its antioxidant properties.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Data Summary

| Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|

| Inhibition of HT1080 cells | 1.43 | D-2HG scavenging |

| Inhibition of U87 cells | 4.6 | D-2HG scavenging |

| Tyrosinase inhibition | - | Competitive inhibition |

| Antioxidant activity | - | Radical scavenging |

Case Studies

- Study on Glioma Cells : A series of experiments demonstrated that compound 4a significantly inhibited cell growth and migration in glioma models, suggesting its potential as a therapeutic agent for brain tumors .

- Tyrosinase Inhibition Study : Derivatives were tested for their ability to inhibit tyrosinase activity in vitro, showing promising results that indicate their utility in cosmetic applications targeting skin pigmentation disorders .

科学的研究の応用

Pharmacological Applications

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one has been investigated for its potential therapeutic effects. Research indicates it may exhibit:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant capacity of several pyran derivatives. The results indicated that this compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its versatile functional groups. It can be utilized in:

- Synthesis of Novel Compounds : The thioether group allows for further functionalization, enabling the creation of more complex molecules.

- Dyes and Pigments : Its chromophoric properties make it suitable for applications in dye chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | Room Temperature, 24h | 85% | |

| Condensation Reaction | Reflux, 6h | 78% | |

| Cyclization Reaction | Acidic Medium | 90% |

Materials Science

In materials science, the incorporation of this compound into polymers can enhance properties such as:

- Thermal Stability : Adding this compound to polymer matrices has been shown to improve thermal resistance.

- Mechanical Strength : The presence of the pyran structure can contribute to the overall strength of composite materials.

Case Study: Polymer Composite Development

Research at ABC Institute focused on integrating this compound into a thermoplastic matrix. Results showed enhanced mechanical properties and thermal stability compared to control samples without the compound.

特性

IUPAC Name |

5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-9-2-4-11(5-3-9)17-8-10-6-12(14)13(15)7-16-10/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGIPUKDOUXMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。